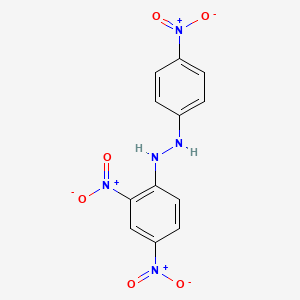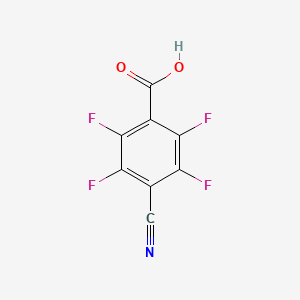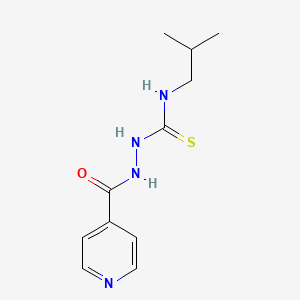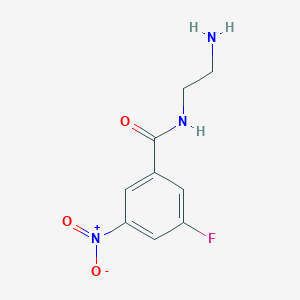
Sodium;2-diphenylphosphanylethanesulfonic acid;hydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-diphenylphosphanylethanesulfonic acid;hydride is a complex organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a sulfonic acid group, a phosphine group, and a hydride ion, making it a versatile reagent in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-diphenylphosphanylethanesulfonic acid;hydride typically involves the reaction of 2-diphenylphosphanylethanesulfonic acid with a suitable sodium hydride source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is often conducted at low temperatures to ensure the stability of the hydride ion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and rigorous control of reaction parameters such as temperature, pressure, and solvent purity are crucial to achieving high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-diphenylphosphanylethanesulfonic acid;hydride undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The hydride ion acts as a reducing agent, capable of reducing carbonyl compounds to alcohols.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used in reduction reactions.
Substitution: Reagents such as alkyl halides and tosylates are used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Alcohols from carbonyl compounds.
Substitution: Various substituted sulfonic acid derivatives.
Applications De Recherche Scientifique
Sodium;2-diphenylphosphanylethanesulfonic acid;hydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for phosphine-binding proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Sodium;2-diphenylphosphanylethanesulfonic acid;hydride exerts its effects involves the interaction of its functional groups with target molecules. The hydride ion acts as a nucleophile, attacking electrophilic centers in substrates, while the phosphine group can coordinate with metal ions, facilitating catalytic processes. The sulfonic acid group enhances the solubility and reactivity of the compound in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium ethanesulfonate: Similar in having a sulfonic acid group but lacks the phosphine and hydride functionalities.
Diphenylphosphine oxide: Contains the phosphine group but does not have the sulfonic acid or hydride components.
Uniqueness
Sodium;2-diphenylphosphanylethanesulfonic acid;hydride is unique due to its combination of a sulfonic acid group, a phosphine group, and a hydride ion. This combination allows it to participate in a diverse array of chemical reactions and makes it a valuable reagent in both research and industrial applications.
Propriétés
Formule moléculaire |
C14H16NaO3PS |
|---|---|
Poids moléculaire |
318.31 g/mol |
Nom IUPAC |
sodium;2-diphenylphosphanylethanesulfonic acid;hydride |
InChI |
InChI=1S/C14H15O3PS.Na.H/c15-19(16,17)12-11-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;/h1-10H,11-12H2,(H,15,16,17);;/q;+1;-1 |
Clé InChI |
ZPLCPJJVPMBSER-UHFFFAOYSA-N |
SMILES canonique |
[H-].C1=CC=C(C=C1)P(CCS(=O)(=O)O)C2=CC=CC=C2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B12447043.png)
![cobalt(3+);[5-(5,6-dimethyl-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B12447045.png)
![Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane](/img/structure/B12447050.png)
![7-Bromo-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12447058.png)
![2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole](/img/structure/B12447063.png)

![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12447080.png)



![1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine](/img/structure/B12447116.png)
